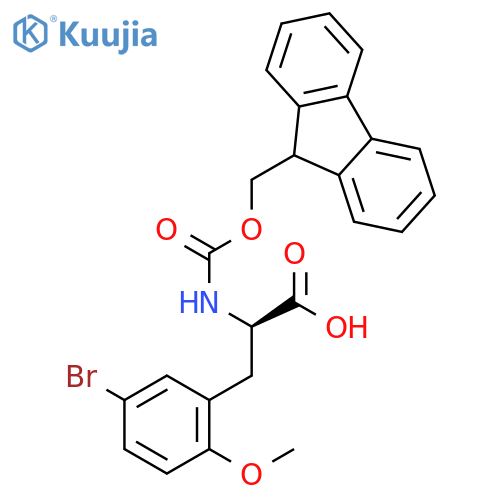

Cas no 220497-84-7 (Fmoc-5-bromo-2-methoxy-D-phenylalanine)

Fmoc-5-bromo-2-methoxy-D-phenylalanine 化学的及び物理的性質

名前と識別子

-

- Fmoc-5-bromo-2-methoxy-D-phenylalanine

- (2R)-3-(5-bromo-2-methoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- D-Phenylalanine, 5-bromo-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-

- 220497-84-7

- AKOS015837418

- (2R)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-2-methoxyphenyl)propanoic acid

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-bromo-2-methoxyphenyl)propanoicacid

-

- MDL: MFCD01311773

- インチ: InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m1/s1

- InChIKey: QIIKXJDEJNMZBK-JOCHJYFZSA-N

- ほほえんだ: COC1=CC=C(Br)C=C1C[C@@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 495.06814g/mol

- どういたいしつりょう: 495.06814g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 9

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 84.9Ų

Fmoc-5-bromo-2-methoxy-D-phenylalanine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F025290-50mg |

Fmoc-5-bromo-2-methoxy-D-phenylalanine |

220497-84-7 | 50mg |

$ 230.00 | 2022-06-05 | ||

| TRC | F025290-100mg |

Fmoc-5-bromo-2-methoxy-D-phenylalanine |

220497-84-7 | 100mg |

$ 385.00 | 2022-06-05 |

Fmoc-5-bromo-2-methoxy-D-phenylalanine 関連文献

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

Fmoc-5-bromo-2-methoxy-D-phenylalanineに関する追加情報

Fmoc-5-bromo-2-methoxy-D-phenylalanine (CAS No: 220497-84-7) in Modern Chemical Biology and Medicinal Chemistry

Fmoc-5-bromo-2-methoxy-D-phenylalanine, with the chemical identifier CAS No: 220497-84-7, represents a significant compound in the realm of peptidomimetics and synthetic biology. This amino acid derivative is particularly valued for its structural versatility and functional adaptability, making it a cornerstone in the development of novel therapeutic agents. The unique combination of a fluoromethyl group, a bromo substituent, and a methoxy side chain imparts distinct chemical properties that enhance its utility in various biochemical applications.

The< strong>Fmoc (fluorenylmethyloxycarbonyl) protecting group is a critical feature of this compound, facilitating its use in solid-phase peptide synthesis (SPPS). This methodology is widely employed in the construction of complex peptide-based drugs, including antibodies and hormone analogs. The< strong>5-bromo moiety provides a reactive site for further functionalization, enabling the creation of conjugates with enhanced binding affinity or metabolic stability. Meanwhile, the< strong>2-methoxy group contributes to the overall solubility and stability of the molecule, which is essential for both laboratory-scale synthesis and potential pharmaceutical formulations.

In recent years, there has been growing interest in leveraging< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine for the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties. These peptidomimetics are particularly valuable in drug discovery due to their ability to evade proteolytic degradation while maintaining biological activity. A notable area of research involves using this compound to design protease inhibitors, which are crucial for treating diseases such as cancer, inflammation, and viral infections. The bromo substituent allows for post-synthetic modifications, enabling the introduction of cross-linking agents or fluorescent tags that can be used to study protein-protein interactions or cellular pathways.

The methoxy group on< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine also plays a pivotal role in modulating the electronic properties of the molecule. This feature is particularly relevant in applications involving metal coordination or catalysis. For instance, researchers have explored its use as a ligand precursor in transition-metal-catalyzed reactions, where it aids in facilitating C-C bond formations essential for constructing complex organic molecules. Such applications underscore the compound's versatility beyond its role as a building block for peptides.

Advances in computational chemistry have further enhanced the utility of< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine. Molecular modeling studies have revealed insights into how its structural features influence binding affinity and specificity when incorporated into peptide sequences. These insights are being translated into predictive models that can guide the design of next-generation therapeutic peptides with optimized pharmacological profiles. For example, simulations have shown that peptides incorporating this amino acid derivative exhibit improved binding to target receptors due to favorable interactions between the bromo and methoxy groups with specific residues on the receptor surface.

In clinical research, there is burgeoning interest in using derivatives of< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine as probes for diagnostic imaging. The bromo substituent can be exploited to link this amino acid derivative with radioactive isotopes or contrast agents, enabling high-resolution visualization of biological processes. Such applications hold promise for early detection and monitoring of diseases like neurodegenerative disorders and cancer. Additionally, non-radioactive labeling strategies employing fluorescent dyes attached via click chemistry have been developed, offering a safer alternative for in vitro and in vivo studies.

The role of< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine extends into synthetic organic chemistry as well. Its incorporation into cyclic scaffolds has led to novel heterocyclic compounds with potential bioactivity. These derivatives are being investigated for their antimicrobial properties, particularly against drug-resistant strains of bacteria. The combination of fluorine and bromine atoms enhances their lipophilicity and cell membrane penetration capabilities, which are critical factors for antimicrobial efficacy.

The compound's adaptability also makes it valuable in materials science. Researchers have explored its use as a monomer in polymer synthesis, where it contributes to creating biodegradable materials with controlled degradation rates. Such materials are increasingly relevant in medical applications like drug delivery systems and tissue engineering scaffolds. The presence of both hydrophobic and hydrophilic moieties within its structure allows these polymers to exhibit tunable solubility properties, making them suitable for diverse biomedical uses.

Ethical considerations are paramount when developing new pharmaceuticals derived from< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine. Ensuring sustainable synthesis methods that minimize environmental impact is a priority across the industry. Innovations such as green chemistry principles are being integrated into production processes to reduce waste generation and energy consumption without compromising yield or purity standards. Collaborative efforts between academia and industry are driving these advancements forward.

The future prospects for< strong>Fmoc-5-bromo-2-methoxy-D-phenylalanine remain exceptionally bright as synthetic methodologies continue to evolve at an unprecedented pace. Emerging technologies like flow chemistry offer new opportunities for scalable production while maintaining high purity standards—a critical requirement for pharmaceutical-grade materials. Furthermore, advances in automation have streamlined many aspects of peptide synthesis involving this building block by reducing manual intervention errors while increasing throughput rates significantly.

220497-84-7 (Fmoc-5-bromo-2-methoxy-D-phenylalanine) 関連製品

- 2248310-66-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methanesulfonylacetate)

- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)

- 888939-48-8(Isoindoline-1,3-dione Alanyl Glutamine)

- 140860-51-1(2-Bromo-4-methoxybenzonitrile)

- 2172221-37-1(2-(trifluoromethyl)spiro3.3heptan-2-ylmethanol)

- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)

- 1243284-65-2(5-(Aminomethyl)-2-hydroxybenzonitrile)

- 1314662-42-4(1-(1H-indol-4-yl)cyclobutane-1-carboxylic acid)

- 1539075-54-1(2-(3-chlorothiophen-2-yl)methylpyrrolidine)

- 2138532-07-5(3-bromo-5-methyl-2-(2-methylbutan-2-yl)imidazo1,2-apyridine)